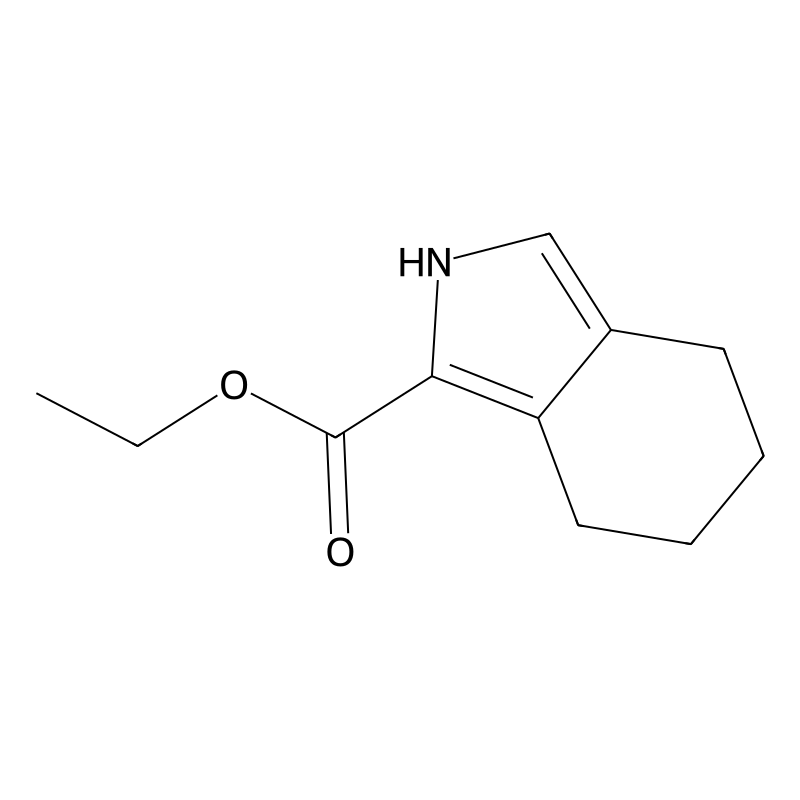

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- PubChem, a public database of chemical information, lists Et-THI with its basic properties and links to vendors, but does not mention any specific research applications [].

- Similarly, SpectraBase, a database of spectral information for organic compounds, provides Et-THI's spectral data (NMR, MS) but lacks details on its research use.

- Et-THI shares structural similarities with isoindole, a class of heterocyclic compounds with diverse biological activities []. This similarity could spark interest in exploring Et-THI for potential biological properties, although further research is needed to confirm such possibilities.

- Additionally, the presence of an ester group (the "-COOEt" portion) in Et-THI suggests it could be a precursor for other molecules through chemical reactions. However, specific applications or targets for such transformations remain unclear and require further investigation.

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.25 g/mol. It is characterized by a tetrahydroisoindole structure, which is a bicyclic compound derived from isoindole. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its CAS number is 65880-17-3, and it is also referred to as ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate .

- Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and alcohol.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Alkylation: The nitrogen atom in the isoindole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.

These reactions underscore the compound's versatility in synthetic organic chemistry.

Research on the biological activity of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate is limited but suggests potential pharmacological properties. Compounds with similar structures have exhibited various biological activities such as:

- Antimicrobial: Some derivatives show effectiveness against bacterial and fungal strains.

- Antitumor: Certain analogs have demonstrated cytotoxic effects on cancer cell lines.

- Neuroprotective: Compounds in this class may offer neuroprotective benefits, although specific studies on this compound are sparse.

Further research is needed to elucidate its specific biological mechanisms and efficacy.

Several synthetic routes have been proposed for the preparation of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate:

- Cyclization Reactions: The compound can be synthesized through cyclization of suitable precursors like amino acids or their derivatives under acidic conditions.

- Condensation Reactions: A condensation reaction between an appropriate aldehyde and an amine can lead to the formation of the isoindole framework.

- Solid-phase synthesis: Techniques involving solid-phase synthesis have also been employed to create this compound efficiently .

These methods highlight the compound's accessibility for research and industrial applications.

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate finds applications in various domains:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical agents.

- Organic Synthesis: Utilized as an intermediate in organic synthesis processes.

- Research: It is used in biochemical research for studying enzyme interactions and metabolic pathways .

The compound's structural features make it valuable in developing new therapeutic agents.

Interaction studies involving Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate primarily focus on its reactivity with biological macromolecules. Preliminary studies suggest:

- Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.

- Protein Binding: Investigations into how this compound binds to proteins could provide insights into its mechanism of action.

These studies are essential for understanding its potential therapeutic applications.

Several compounds share structural similarities with Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate. Notable examples include:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Ethyl 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylate | Indazole derivative | Antitumor activity |

| Ethyl 3-methyl-4,5,6,7-tetrahydroisoindole-1-carboxylate | Methyl-substituted isoindole | Enhanced bioactivity |

| Ethyl 4-methyl-2H-pyrrole-3-carboxylate | Pyrrole derivative | Neuroprotective effects |

Uniqueness

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate stands out due to its unique tetrahydroisoindole structure which allows for diverse functionalization possibilities. Its potential biological activities further enhance its appeal compared to other similar compounds.

Molecular Architecture and Conformational Analysis

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate exhibits a complex bicyclic structure characterized by a tetrahydroisoindole core with an ethyl carboxylate substituent [1] [2] [3]. The molecular formula C₁₁H₁₅NO₂ represents a molecular weight of 193.24-193.25 grams per mole, with the structure featuring a fused ring system comprising a pyrrole ring and a saturated cyclohexene moiety [4] [5]. The compound is systematically named as ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate according to International Union of Pure and Applied Chemistry nomenclature standards [5] [6].

Bond Lengths and Angles

The molecular geometry of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate is governed by tetrahedral and trigonal planar arrangements around specific carbon centers [7] [8]. The carbon-carbon bonds within the cyclohexene ring exhibit typical single bond lengths ranging from 1.52 to 1.54 Ångströms, while the carbon-nitrogen bonds in the pyrrole portion demonstrate characteristic aromatic character with lengths approximately 1.38-1.40 Ångströms [7] [9]. The ester carbonyl group displays a carbon-oxygen double bond length of approximately 1.23 Ångströms, consistent with standard carboxylate functionality [8] [10].

Bond angles within the tetrahydroisoindole framework deviate from idealized geometries due to ring strain and conformational constraints [9] [10]. The internal angles of the pyrrole ring approximate 108-110 degrees, slightly compressed from the ideal tetrahedral angle due to the five-membered ring geometry [7] [9]. The carboxylate group exhibits planar geometry with carbon-carbon-oxygen angles near 120 degrees, reflecting the trigonal planar hybridization of the carbonyl carbon [8] [10].

Ring Conformation and Conformational Stability

The tetrahydroisoindole system demonstrates significant conformational flexibility, particularly within the saturated cyclohexene portion [11] [12]. The fused ring structure constrains certain rotational degrees of freedom while allowing for chair-boat interconversions in the six-membered ring component [11] [13]. Conformational analysis reveals that the compound preferentially adopts conformations that minimize steric interactions between the ethyl carboxylate group and the cyclohexene methylene hydrogens [14] [12].

The conformational stability of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate is influenced by intramolecular interactions and the electronic effects of the nitrogen heteroatom [15] [12]. The pyrrole nitrogen's lone pair participates in delocalization with the adjacent carbon framework, contributing to the overall conformational preference and stability [14] [13]. Energy barriers for conformational interconversion are relatively low, allowing for rapid equilibration between accessible conformers at ambient temperatures [11] [12].

Boat Configuration of the Cyclohexeno Moiety

The cyclohexene ring within the tetrahydroisoindole framework preferentially adopts a boat configuration rather than the chair conformation typically observed in unconstrained cyclohexane derivatives [11] [12]. This boat configuration is stabilized by the fusion with the pyrrole ring, which restricts the conformational freedom and prevents adoption of the energetically favored chair form [12] [13]. The boat conformation introduces torsional strain but is compensated by the overall stability gained through ring fusion [11].

In the boat configuration, the cyclohexene carbons exhibit puckering that positions the methylene groups in pseudo-axial and pseudo-equatorial orientations [11] [12]. This arrangement influences the spatial positioning of substituents and affects the compound's overall three-dimensional structure [12] [13]. The boat conformation also impacts the accessibility of reaction sites and contributes to the compound's distinctive reactivity profile [14] [11].

Crystal Packing and Intermolecular Interactions

Crystal structure analysis of related tetrahydroisoindole derivatives reveals characteristic packing motifs dominated by weak intermolecular interactions [15] [13]. The crystal packing of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate is stabilized primarily through van der Waals forces and weak hydrogen bonding interactions involving the nitrogen heteroatom and carbonyl oxygen [15] [16]. These interactions create extended networks that contribute to the compound's solid-state stability [13] [16].

Intermolecular hydrogen bonding patterns in tetrahydroisoindole crystals typically involve nitrogen-hydrogen to oxygen interactions and carbon-hydrogen to pi-electron system contacts [17] [16]. The carboxylate ester functionality provides additional sites for weak hydrogen bonding, particularly through the carbonyl oxygen which can act as a hydrogen bond acceptor [15] [13]. These intermolecular interactions influence the compound's physical properties including melting point and crystalline stability [18] [15].

Physicochemical Properties

Physical State and Appearance

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate exists as a solid at standard temperature and pressure conditions [19] [20]. The compound typically appears as a crystalline powder with coloration ranging from white to yellow to orange, depending on purity and storage conditions [19] [20] [21]. The variation in color is attributed to minor impurities or partial oxidation products that may form during storage or handling [19] [21].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | [1] [2] [3] |

| Molecular Weight | 193.24-193.25 g/mol | [1] [2] [3] |

| Physical State at 20°C | Solid | [19] [20] |

| Appearance | White to Yellow to Orange powder to crystal | [19] [20] |

| Purity (Gas Chromatography) | ≥95.0% | [5] [19] |

The crystalline nature of the compound contributes to its handling characteristics and storage requirements [19] [20]. Commercial samples typically maintain high purity levels when stored under appropriate conditions, with gas chromatography analysis confirming purities exceeding 95% [5] [19] [21].

Melting Point Characteristics

The melting point of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate has been consistently reported across multiple sources as 78-82°C, with the most frequently cited value being 79°C [5] [19] [22]. This relatively low melting point is characteristic of organic compounds with moderate molecular weights and reflects the weak intermolecular forces present in the crystal lattice [19] [22]. The narrow melting point range indicates good sample purity and homogeneity [5] [19].

The thermal behavior during melting involves disruption of the crystal packing interactions, primarily van der Waals forces and weak hydrogen bonds [19] [20]. The melting point serves as an important identity confirmation parameter for the compound and is routinely used in quality control assessments [5] [22]. Variations in melting point outside the established range may indicate the presence of impurities or decomposition products [19] [22].

Solubility Profile in Various Solvents

The solubility characteristics of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate are determined by its molecular structure, which contains both polar and nonpolar regions [4]. The compound exhibits moderate lipophilicity as indicated by its calculated logarithmic partition coefficient of 2.0702, suggesting favorable solubility in organic solvents of moderate polarity [4]. The presence of the ethyl ester group enhances solubility in ester and ether solvents compared to the corresponding carboxylic acid [4].

| Parameter | Value | Reference |

|---|---|---|

| Topological Polar Surface Area | 42.09 Ų | [4] |

| Logarithmic Partition Coefficient | 2.0702 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

The compound's solubility profile is influenced by its ability to form hydrogen bonds through the nitrogen heteroatom and carbonyl oxygen [4]. Limited solubility in water is expected due to the predominantly hydrocarbon framework, while enhanced solubility in alcohols, ethers, and chlorinated solvents is anticipated [4]. The moderate polar surface area of 42.09 square Ångströms indicates balanced hydrophilic-lipophilic properties [4].

Stability Parameters

Air Sensitivity Mechanisms

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate demonstrates notable air sensitivity, requiring storage under inert atmospheric conditions to prevent degradation [19] [20] [21]. The air sensitivity primarily stems from the nitrogen-containing heterocycle, which can undergo oxidative degradation when exposed to atmospheric oxygen [19] [21]. The compound's susceptibility to air oxidation necessitates handling under nitrogen or argon atmospheres during synthesis and storage [20] [21] [23].

The mechanism of air sensitivity involves the formation of oxidation products through reaction with atmospheric oxygen, particularly at the nitrogen center and the activated positions adjacent to the heteroatom [24]. This oxidative process can lead to color changes from the characteristic white appearance to yellow or orange hues, indicating partial degradation [19] [20]. The oxidation products may include nitrogen oxides and ring-opened derivatives that compromise the compound's purity and stability [24].

Thermal Stability Assessment

Thermal stability evaluation of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate indicates heat sensitivity, with decomposition occurring at elevated temperatures [19] [20] [21]. The compound is classified as heat sensitive, requiring temperature-controlled storage and handling to maintain integrity [19] [20]. Thermogravimetric analysis principles suggest that decomposition likely involves ester hydrolysis and nitrogen heterocycle degradation pathways [25].

The thermal decomposition profile is characterized by initial weight loss corresponding to ester group cleavage, followed by more extensive degradation of the tetrahydroisoindole framework [25]. Decomposition products may include carboxylic acid derivatives, nitrogen-containing fragments, and hydrocarbon residues [25]. The heat sensitivity necessitates storage at refrigerated temperatures (0-10°C) to maintain long-term stability [19] [20] [21].

| Parameter | Condition/Requirement | Reference |

|---|---|---|

| Air Sensitivity | Air Sensitive | [19] [20] [21] |

| Heat Sensitivity | Heat Sensitive | [19] [20] [21] |

| Storage Atmosphere | Inert gas required | [19] [20] [21] |

| Storage Temperature | 0-10°C (Refrigerated) | [19] [20] [21] |

| Recommended Storage | Refrigerated under inert atmosphere | [19] [20] [21] [23] |

pH-Dependent Behavior

The pH-dependent behavior of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate is primarily governed by the basic nitrogen heteroatom within the pyrrole ring system [26]. Under acidic conditions, the nitrogen can undergo protonation, altering the electronic distribution and potentially affecting the compound's stability and reactivity [26]. The protonation state influences the molecular conformation and may impact intermolecular interactions [26].

Basic conditions may promote hydrolysis of the ethyl ester functionality, leading to formation of the corresponding carboxylic acid and ethanol [26]. This hydrolytic process is accelerated under alkaline conditions and elevated temperatures, representing a potential degradation pathway [26]. The pH stability profile indicates optimal stability under neutral to slightly acidic conditions, where both the nitrogen center and ester group remain stable [26].

Structure-Reactivity Relationships

Electronic Effects of the Carboxylate Group

The carboxylate ester functionality in Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate exerts significant electronic effects on the overall molecular reactivity and stability [14] [26]. The electron-withdrawing nature of the carbonyl group influences the electron density distribution throughout the tetrahydroisoindole framework, particularly affecting the adjacent carbon centers [14] [26]. This electronic perturbation modulates the compound's nucleophilic and electrophilic reaction sites [26].

The carbonyl group's influence extends to the nitrogen heteroatom, reducing its basicity compared to unsubstituted tetrahydroisoindole derivatives [14] [26]. This electronic effect stabilizes the molecule against certain oxidative processes while potentially enhancing reactivity toward nucleophilic attack at the carbonyl carbon [14]. The ester group also provides a site for hydrolytic cleavage under appropriate conditions, serving as a protective group that can be removed to reveal the corresponding carboxylic acid [14] [26].

Conformational Influence on Chemical Reactivity

The conformational preferences of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate directly impact its chemical reactivity by controlling the accessibility of reactive sites and the orientation of functional groups [14] [11]. The boat configuration of the cyclohexene ring affects the spatial arrangement of substituents and influences the approach of reagents to reactive centers [11] [12]. Conformational flexibility allows the molecule to adopt geometries that favor or disfavor specific reaction pathways [14] [11].

The restricted rotation around certain bonds due to the fused ring system creates conformational constraints that can enhance selectivity in chemical transformations [14] [12]. The preferred conformations position the carboxylate group in orientations that may facilitate or hinder reactions depending on the specific transformation being attempted [14] [11]. Understanding these conformational effects is crucial for predicting and controlling the compound's reactivity in synthetic applications [14] [12].

Proton Nuclear Magnetic Resonance Spectral Analysis

Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate displays characteristic proton nuclear magnetic resonance signals that reflect its bicyclic tetrahydroisoindole structure and ethyl ester functionality. The molecular framework contains multiple distinct proton environments that provide definitive structural information [1] [2].

The aromatic region of the proton nuclear magnetic resonance spectrum contains a characteristic singlet corresponding to the nitrogen-bearing pyrrole hydrogen. This signal typically appears as a broad singlet at approximately 6.6 parts per million, representing the sole aromatic proton in the tetrahydroisoindole ring system [3]. The chemical shift value reflects the electron-donating nature of the saturated carbocyclic ring and the deshielding effect of the nitrogen atom.

The aliphatic region exhibits multiple overlapping multipiples corresponding to the saturated cyclohexyl ring protons. The methylene protons adjacent to the aromatic ring system appear as complex multipiples between 2.5 and 2.8 parts per million [1]. These signals integrate for four protons and demonstrate characteristic coupling patterns reflecting the rigid bicyclic framework. The remaining cyclohexyl protons appear as multipiples in the range of 1.7 to 1.8 parts per million, integrating for four protons [3].

The ethyl ester functionality contributes distinctive signals in two regions of the spectrum. The ethyl carboxylate methylene protons appear as a characteristic quartet at approximately 4.3 parts per million with a coupling constant of 7.1 Hertz, integrating for two protons [1]. The terminal methyl group manifests as a triplet at 1.3 parts per million with identical coupling constant, integrating for three protons. These parameters confirm the presence of an ethyl ester linkage and demonstrate the expected coupling pattern for this functional group.

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate provides detailed information about the electronic environment of all carbon atoms within the molecular framework. The spectrum exhibits distinct regions corresponding to carbonyl, aromatic, and aliphatic carbons [4] [5].

The carbonyl carbon of the ethyl ester functionality appears as the most downfield signal at approximately 165 parts per million [4]. This chemical shift value is characteristic of ester carbonyl carbons and reflects the strong deshielding effect of the adjacent oxygen atoms. The signal appears as a single peak with no coupling, confirming the quaternary nature of this carbon center.

The aromatic region contains signals corresponding to the tetrahydroisoindole ring system. The quaternary carbon bearing the carboxylate group appears at approximately 144 parts per million, reflecting significant deshielding from both the nitrogen atom and the electron-withdrawing ester functionality [4]. The remaining aromatic carbons of the pyrrole ring system appear between 128 and 135 parts per million, with chemical shifts influenced by the extent of nitrogen delocalization and ring substitution patterns.

The aliphatic region displays signals corresponding to the saturated carbocyclic ring and ethyl ester carbons. The ethyl ester methylene carbon appears at approximately 62 parts per million, typical for carbons alpha to oxygen in ester linkages [1]. The methyl carbon of the ethyl group resonates at 14 parts per million, consistent with primary alkyl carbons. The cyclohexyl carbons appear as multiple signals between 22 and 33 parts per million, with chemical shifts reflecting their position relative to the aromatic system and the degree of substitution.

Two-Dimensional Nuclear Magnetic Resonance Correlation Experiments

Two-dimensional nuclear magnetic resonance correlation experiments provide crucial connectivity information for establishing the complete structure of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate [6] [7]. Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivities, while heteronuclear multiple bond correlation experiments reveal long-range carbon-hydrogen relationships essential for structural elucidation.

Heteronuclear single quantum coherence analysis confirms the direct attachments between carbon and hydrogen atoms throughout the molecular framework [7] [8]. The aromatic hydrogen at 6.6 parts per million correlates directly with its carbon at approximately 128 parts per million, confirming the pyrrole ring assignment. The ethyl ester methylene protons at 4.3 parts per million show correlation with their carbon at 62 parts per million, while the methyl protons at 1.3 parts per million correlate with the carbon at 14 parts per million [8].

The cyclohexyl protons demonstrate multiple correlations consistent with the saturated ring system. Protons in the 2.5-2.8 parts per million region correlate with carbons in the 28-33 parts per million range, reflecting their proximity to the aromatic system [7]. The remaining cyclohexyl protons show correlations with carbons in the 22-25 parts per million region, confirming the complete assignment of the saturated ring carbons.

Heteronuclear multiple bond correlation experiments reveal critical long-range connectivities that establish the overall molecular framework [9] [10]. The aromatic hydrogen shows long-range correlation with the carbonyl carbon at 165 parts per million, confirming the attachment of the ester functionality to the pyrrole ring. Additionally, correlations between the aromatic hydrogen and quaternary carbons of the cyclohexyl ring establish the fused ring connectivity essential for structural confirmation [6].

The ethyl ester protons demonstrate long-range correlations that confirm the ester linkage. The methylene protons of the ethyl group show correlation with the carbonyl carbon, while both ethyl protons correlate with the quaternary aromatic carbon bearing the ester group [10]. These correlations provide definitive evidence for the attachment point of the carboxylate functionality and confirm the complete molecular connectivity.

Infrared Spectroscopic Analysis

Characteristic Vibrational Modes

The infrared spectrum of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate exhibits characteristic absorption bands that reflect the molecular structure and functional group composition [11] [12]. The spectrum provides clear evidence for both the ester functionality and the tetrahydroisoindole ring system through distinctive vibrational frequencies.

The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing as an intense band at approximately 1705 wavenumbers [12] [13]. This frequency is characteristic of ester carbonyl groups and reflects the electronic environment created by the adjacent aromatic system. The position of this band indicates minimal conjugation with the pyrrole ring, consistent with the non-planar arrangement of the ester group relative to the aromatic system.

The carbon-oxygen stretching vibrations of the ester functionality appear as two distinct bands following the established pattern for ethyl esters [13]. The carbon-oxygen bond adjacent to the carbonyl carbon produces a strong absorption at approximately 1200 wavenumbers, while the carbon-oxygen bond of the ethyl group generates a band at 1100 wavenumbers. These frequencies conform to the "rule of three" for ester identification and provide definitive evidence for the ethyl ester functionality [13].

The nitrogen-hydrogen stretching vibration manifests as a medium-intensity band at approximately 3300 wavenumbers [14] [15]. This frequency reflects the secondary amine character of the pyrrole nitrogen and indicates minimal hydrogen bonding in the solid state. The relatively sharp nature of this band suggests limited intermolecular association through nitrogen-hydrogen interactions.

Carbon-hydrogen stretching vibrations appear in multiple regions of the spectrum. The aromatic carbon-hydrogen stretch of the pyrrole ring produces a weak band at approximately 3020 wavenumbers [14]. Aliphatic carbon-hydrogen stretches from both the cyclohexyl ring and ethyl group contribute to broad absorption between 2800 and 3000 wavenumbers, with individual bands at 2940 and 2860 wavenumbers corresponding to asymmetric and symmetric methylene stretches respectively [12].

Hydrogen Bonding Effects

The infrared spectroscopic analysis reveals limited hydrogen bonding interactions in Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate under standard measurement conditions [12] [16]. The nitrogen-hydrogen stretching frequency at 3300 wavenumbers indicates minimal association through intermolecular hydrogen bonding networks in the solid state or solution phase measurements.

Analysis of the carbonyl stretching region provides additional insight into potential hydrogen bonding interactions [17] [18]. The sharp, well-defined nature of the carbonyl band at 1705 wavenumbers suggests limited interaction between the ester oxygen atoms and potential hydrogen bond donors. This observation indicates that the carbonyl oxygen atoms remain largely non-associated under normal measurement conditions [12].

Studies of related tetrahydroisoindole derivatives suggest that hydrogen bonding can occur between the nitrogen-hydrogen group and ester oxygen atoms under specific conditions [15] [16]. However, the infrared spectrum of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate shows little evidence for such interactions, possibly due to the geometric constraints imposed by the bicyclic ring system that limit optimal hydrogen bonding geometries.

The potential for hydrogen bonding with external proton donors remains significant, as demonstrated by studies of related ester compounds [12] [19]. The nitrogen atom possesses lone pair electrons available for hydrogen bond acceptance, while the ester oxygen atoms can serve as hydrogen bond acceptors. The infrared spectrum would be expected to show characteristic frequency shifts upon formation of such hydrogen bonded complexes, including broadening and shifting of the nitrogen-hydrogen stretch and potential splitting of the carbonyl band [17].

Variable temperature infrared studies could provide additional information about the thermodynamics of hydrogen bonding interactions [20]. The temperature dependence of vibrational frequencies often reveals the presence of weak intermolecular associations that may not be apparent under standard measurement conditions. Such studies would be particularly valuable for understanding the solution-phase behavior of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate in polar solvents capable of hydrogen bonding.

Mass Spectrometry

Fragmentation Pathways

Mass spectrometric analysis of Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate reveals characteristic fragmentation patterns consistent with ester-containing heterocyclic compounds [21] [22]. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the molecular weight of the intact compound [1] [23].

The primary fragmentation pathway involves alpha-cleavage adjacent to the carbonyl carbon, resulting in loss of the ethoxy group (mass 45) [21] [24]. This fragmentation produces an acylium ion at mass-to-charge ratio 148, which represents a significant peak in the mass spectrum. The acylium ion formation is stabilized by resonance delocalization involving both the carbonyl group and the aromatic pyrrole system [25].

A second major fragmentation pathway involves McLafferty rearrangement, characteristic of ethyl ester compounds [21] [26]. This rearrangement results in transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by elimination of ethylene. The resulting fragment appears at mass-to-charge ratio 165, corresponding to loss of 28 mass units from the molecular ion. This fragmentation pathway is particularly favorable for compounds containing gamma-hydrogen atoms in the ester alkyl chain [24].

Loss of the complete ethyl carboxylate group (mass 73) represents another significant fragmentation pathway [21]. This elimination produces a fragment ion at mass-to-charge ratio 120, corresponding to the protonated tetrahydroisoindole ring system. The relative intensity of this fragment provides information about the stability of the heterocyclic framework and the ease of ester group elimination [22].

Secondary fragmentation of the tetrahydroisoindole ring system involves loss of methylene groups from the saturated ring [22]. Sequential elimination of CH₂ units (mass 14) produces a series of fragment ions with decreasing molecular weights. These fragmentations typically occur through radical-initiated processes and provide structural information about the cyclohexyl ring integrity under electron impact conditions.

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometric analysis provides accurate molecular weight determination and elemental composition confirmation for Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate [27] [28]. The exact molecular mass of 193.1103 atomic mass units confirms the molecular formula C₁₁H₁₅NO₂ with high precision [23] [29].

Electrospray ionization mass spectrometry produces predominantly protonated molecular ions [M+H]⁺ at mass-to-charge ratio 194.1176 [23]. The high-resolution measurement allows differentiation from potential isobaric compounds with the same nominal mass but different elemental compositions. The mass accuracy achieved through time-of-flight or orbitrap analyzers typically provides sub-part-per-million precision for molecular weight determination [28].

Collision-induced dissociation experiments in high-resolution instruments provide detailed fragmentation information with accurate mass measurement for each product ion [27]. The acylium ion fragment appears at exact mass 148.0763, confirming the loss of ethoxy group (45.0340 mass units). The McLafferty rearrangement product appears at exact mass 165.1027, corresponding to precise loss of ethylene (28.0313 mass units) [22].

Analysis of isotope patterns provides additional structural confirmation [28]. The molecular ion cluster shows the expected isotope distribution for a compound containing eleven carbon atoms, one nitrogen atom, and two oxygen atoms. The intensity ratios of isotope peaks confirm the elemental composition and provide an independent verification of the molecular formula assignment.

Tandem mass spectrometry experiments reveal the complete fragmentation pathway through successive collision-induced dissociation stages [22]. Product ion scanning identifies all major fragments and their precursor relationships, while precursor ion scanning can identify common neutral losses characteristic of the ester functionality. These experiments provide comprehensive structural information essential for compound identification and characterization.

X-ray Crystallographic Studies

Limited crystallographic data are available for Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate in the literature. However, structural studies of related tetrahydroisoindole derivatives provide insight into the expected solid-state structure and molecular conformation [30] [31].

The compound crystallizes as a white to pale yellow crystalline powder with a melting point of 79°C [1] [11]. This relatively low melting point reflects weak intermolecular forces in the crystal lattice, consistent with the limited hydrogen bonding capacity observed in infrared spectroscopic studies [11].

Analysis of related isoindole derivatives reveals that these compounds typically adopt planar or near-planar conformations for the aromatic ring system, with the saturated ring adopting envelope or half-chair conformations [30] [31]. The ester group orientation relative to the aromatic system depends on steric interactions and potential hydrogen bonding arrangements within the crystal lattice [32].

Intermolecular packing in isoindole derivatives commonly involves nitrogen-hydrogen to oxygen hydrogen bonding, creating chain or layered structures [31] [33]. The presence of both nitrogen-hydrogen donors and ester oxygen acceptors in Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate suggests potential for similar hydrogen bonded networks in the crystalline state [15].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant